molecular formula C8H7BO4 B15288602 1,4-Benzodioxin-2-ylboronic acid

1,4-Benzodioxin-2-ylboronic acid

Cat. No.: B15288602
M. Wt: 177.95 g/mol
InChI Key: PGFIFVAKOWUADM-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-ylboronic acid is an organic compound with the molecular formula C8H7BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a 1,4-benzodioxin ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxin-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-benzodioxin with boronic acid derivatives under specific conditions. The synthesis typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized benzodioxin derivatives .

Scientific Research Applications

1,4-Benzodioxin-2-ylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. This interaction is crucial in its applications in medicinal chemistry and chemical biology .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Thienylboronic acid
  • 3-Pyridylboronic acid

Comparison

1,4-Benzodioxin-2-ylboronic acid is unique due to its benzodioxin ring structure, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C8H7BO4

Molecular Weight

177.95 g/mol

IUPAC Name

1,4-benzodioxin-3-ylboronic acid

InChI

InChI=1S/C8H7BO4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,10-11H

InChI Key

PGFIFVAKOWUADM-UHFFFAOYSA-N

Canonical SMILES

B(C1=COC2=CC=CC=C2O1)(O)O

Origin of Product

United States

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